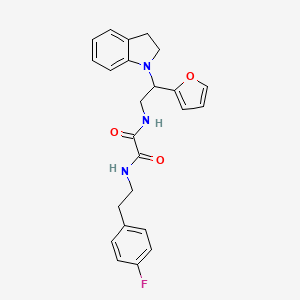

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as FENROX or N-(4-fluorophenethyl)-N-(2-(furan-2-yl)-2-(1H-indol-3-yl)ethyl)oxalamide, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FENROX is a synthetic compound that belongs to the family of oxalamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Wissenschaftliche Forschungsanwendungen

Fluorination Techniques

Fluorination of heteroaromatic compounds is a key aspect in the development of many pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms impart to organic molecules. A study by Yuan, Yao, and Tang (2017) highlights the decarboxylative fluorination of electron-rich heteroaromatics, including furans and indoles, which are structural components of the compound . This process is crucial for synthesizing monomers like 2- and 3-fluoroindoles, potentially applicable to N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (Yuan, Yao, & Tang, 2017).

Cyclization Processes

Cyclization reactions are fundamental in organic synthesis, particularly in pharmaceutical chemistry. Ichikawa et al. (2002) explored the 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes with various nucleophiles, including the furan and indole moieties found in the compound of interest. This method leads to the formation of fluorinated indoles and furans, demonstrating its potential relevance to synthesizing derivatives of N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Antimalarial Activity

The synthesis and modification of furan derivatives have been studied for their potential in treating malaria. Krake et al. (2017) synthesized derivatives of furan compounds, investigating their potency and metabolic stability, which is pertinent to the synthesis and potential applications of N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide in antimalarial research (Krake, Martinez, McLaren, Ryan, Chen, White, Charman, Campbell, Willis, & Dias, 2017).

Visible-Light-Induced Reactions

Visible-light-induced reactions are increasingly important in organic synthesis. Zhang et al. (2016) reported on the synthesis of oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one via visible-light-induced aerobic dearomative reactions of indoles. This research indicates potential applications in synthesizing complex molecules like N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (Zhang, Duan, Li, Cheng, & Zhu, 2016).

Sphingosine-1-Phosphate Receptor Modulation

The modulation of sphingosine-1-phosphate (S1P) receptors is a promising approach in drug discovery. Urbano et al. (2011) conducted research on small molecule antagonists of the S1P₄ receptor, highlighting the significance of furan derivatives in developing novel mechanism-based drugs. This could be relevant to the development of drugs based on N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (Urbano, Guerrero, Zhao, Velaparthi, Schaeffer, Brown, Rosen, & Roberts, 2011).

Eigenschaften

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c25-19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-31-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUJSYVJICRFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2970510.png)

![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)